(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine
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Overview
Description
(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine is a chemical compound with the molecular formula C10H15F2N and a molecular weight of 187.234 g/mol. This compound is characterized by its unique dispiro structure, which includes two fluorine atoms and a methanamine group. The presence of fluorine atoms often imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Difluorodispiro[303514]nonan-7-yl)methanamine typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditions to form the dispiro structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and process optimization is typically carried out to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Halocarbons: Compounds containing carbon and halogen atoms, such as organofluorine compounds.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups, such as 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester.
Uniqueness
(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine is unique due to its dispiro structure and the presence of two fluorine atoms, which impart distinct chemical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Properties
IUPAC Name |
(9,9-difluorodispiro[3.0.35.14]nonan-7-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N/c11-10(12)8(2-1-3-8)9(10)4-7(5-9)6-13/h7H,1-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSZHILRNEQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CC(C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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